5-Methoxy-1H-indol-6-amine
Overview
Description
5-Methoxy-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indol-6-amine typically involves the Leimgruber–Batcho indole synthesis, which is a well-established method for constructing indole derivatives . This method involves the cyclization of ortho-nitrotoluene derivatives followed by reduction and methylation steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-1H-indol-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indol-6-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
5-Methoxyindole: Shares the methoxy group but lacks the amine group.
1H-Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with similar structural features.
Uniqueness: 5-Methoxy-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-1H-indol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOPHDTUEDMOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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